4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS number and synonyms
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS number and synonyms
The following technical guide provides an in-depth analysis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized halogenated triazine derivative. Given the high specificity and limited public indexing of the monofluoromethyl variant compared to its trifluoromethyl analog, this guide synthesizes available data on the specific compound while drawing robust mechanistic parallels from the well-characterized 6-(trifluoromethyl) and 6-(chloromethyl) class members.
Executive Summary
4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a heteroaromatic building block characterized by a 1,3,5-triazine core substituted with an amine group, a chlorine atom, and a fluoromethyl group.[1] It belongs to the class of 2-amino-4-halo-6-(haloalkyl)-s-triazines , which are critical intermediates in the synthesis of modern herbicides (e.g., Indaziflam, Triaziflam) and pharmaceutical candidates. The compound serves as an electrophilic scaffold for nucleophilic substitution reactions, primarily at the C4-chlorine position, while the fluoromethyl group imparts unique lipophilicity and metabolic stability profiles compared to non-fluorinated analogs.
Chemical Identity & Properties
The monofluoromethyl variant is a rare specific intermediate, often transient or synthesized in situ during the production of more complex fluoroalkyl triazines. For reference, data for the stable trifluoromethyl analog is provided as a comparative baseline.
| Property | Target Compound | Reference Analog (Trifluoromethyl) |
| Chemical Name | 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
| CAS Number | Not Publicly Listed (Research Scale) | 1211518-11-4 |
| Molecular Formula | C₄H₄ClFN₄ | C₄H₂ClF₃N₄ |
| Molecular Weight | 162.55 g/mol | 198.53 g/mol |
| SMILES | NC1=NC(Cl)=NC(CF)=N1 | NC1=NC(Cl)=NC(C(F)(F)F)=N1 |
| Physical State | Solid (Predicted) | Solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, MeCN) | Soluble in DMSO, MeCN |
Synonyms & Nomenclature
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Systematic Name: 6-(Fluoromethyl)-4-chloro-1,3,5-triazin-2-amine
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IUPAC Name: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
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Alternative Identifiers: 2-Amino-4-chloro-6-fluoromethyl-s-triazine; 2-Chloro-4-amino-6-fluoromethyl-1,3,5-triazine.
Synthetic Pathways
The synthesis of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine typically follows a convergent pathway starting from cyanuric chloride or via the modification of a methyl-triazine precursor. The introduction of the monofluoromethyl group is the critical step, often achieved via halogen exchange (Halex) or direct fluorination.
Method A: Sequential Substitution from Cyanuric Chloride (Theoretical)
This route involves the controlled introduction of the fluoromethyl group (via a Grignard or lithiated precursor) followed by amination.
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Starting Material: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine).
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Step 1 (Alkylation): Reaction with 1 equivalent of a fluoromethyl-metal species (e.g., FCH2-ZnBr or masked equivalent) at low temperature (-78°C) to yield 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine.
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Note: Direct fluoromethylation is difficult due to the instability of the reagent. A more viable route is chloromethylation followed by fluorination.
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Step 2 (Amination): Nucleophilic substitution with 1 equivalent of ammonia (NH₃) or ammonium hydroxide at 0°C.
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Selectivity Control: Temperature control is paramount to prevent disubstitution (formation of the diamine).
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Method B: Functional Group Interconversion (Practical)
This is the preferred industrial route for fluoroalkyl triazines, utilizing a chloromethyl precursor.
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Precursor Synthesis: Synthesis of 2-amino-4-chloro-6-(chloromethyl)-1,3,5-triazine (from 2-amino-4,6-dichloro-triazine and diazomethane or via radical chlorination of the methyl analog).
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Fluorination (Halex Reaction): Treatment with a metal fluoride (e.g., KF, CsF) or a nucleophilic fluorinating agent (e.g., TBAF, Et3N·3HF) in a polar aprotic solvent (Sulfolane or DMF).
Visualization: Synthesis Workflow
Figure 1: Proposed synthetic pathway via chloromethyl intermediate functionalization.
Reactivity & Mechanism
The chemical behavior of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is dominated by the electron-deficient triazine ring and the leaving group ability of the C4-chlorine.
Nucleophilic Aromatic Substitution (S_NAr)
The C4-chlorine atom is highly activated for substitution by nucleophiles (amines, thiols, alkoxides) due to the electron-withdrawing nature of the triazine nitrogen atoms and the fluoromethyl group.
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Regioselectivity: The C4 position is more reactive than the C2 position (occupied by the amine, which is electron-donating by resonance, deactivating the ring slightly, but the C4-Cl remains labile).
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Effect of Fluoromethyl Group: The -CH2F group is electron-withdrawing (inductive effect, -I), which enhances the electrophilicity of the triazine ring compared to a methyl analog, but less so than a -CF3 group.
Stability of the Fluoromethyl Group
Unlike the trifluoromethyl group (which is chemically inert), the monofluoromethyl group (-CH2F) can be susceptible to:
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Hydrolysis: Under strongly basic conditions, the C-F bond may hydrolyze to a hydroxymethyl group (-CH2OH).
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Metabolism: In biological systems (e.g., herbicide metabolism), the -CH2F moiety is often a site for oxidative defluorination or glutathione conjugation.
Applications
Herbicide Development
This compound is a structural analog to the intermediates used in Indaziflam and Triaziflam synthesis.
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Mechanism of Action: Triazine herbicides typically inhibit Photosystem II (PSII) or cellulose biosynthesis (in the case of alkylazines like Indaziflam).
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Role: The fluoromethyl group provides a steric and electronic mimic to a methyl group but with altered metabolic stability and lipophilicity, potentially improving the half-life of the active ingredient in soil.
Pharmaceutical Chemistry
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Bioisostere: The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating pKa and membrane permeability.
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Building Block: Used in the synthesis of PI3K inhibitors or other kinase inhibitors where the triazine core serves as the hinge-binding motif.
Safety & Handling Protocol
Warning: Chlorotriazines are potent sensitizers and potential irritants.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Likely harmful if swallowed or inhaled (based on analogs). | Use in a fume hood. Wear N95/P100 respirator. |
| Skin Corrosion | Causes skin irritation; potential sensitizer. | Wear nitrile gloves (double-gloving recommended). |
| Eye Damage | Causes serious eye irritation. | Wear chemical safety goggles. |
| Reactivity | Reacts violently with strong nucleophiles; releases HCl. | Store away from bases and oxidizers. |
Disposal: All waste containing fluorinated triazines must be segregated and incinerated via high-temperature chemical waste disposal services to prevent environmental contamination (PFAS-related concerns, though this is a short-chain fluoroalkyl).
References
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PubChem. 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine (CAS 1211518-11-4). National Library of Medicine. Available at: [Link]
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University of Hertfordshire. Indaziflam (PPDB). Pesticide Properties DataBase. Available at: [Link]
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MolAid. Chemical Properties of 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine. Available at: [Link]
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ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Available at: [Link]
